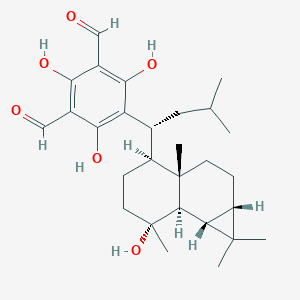

Macrocarpal L

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-14(2)11-15(20-23(32)16(12-29)22(31)17(13-30)24(20)33)18-8-10-28(6,34)25-21-19(26(21,3)4)7-9-27(18,25)5/h12-15,18-19,21,25,31-34H,7-11H2,1-6H3/t15-,18+,19+,21+,25-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFSHYBHNVCQPE-XRTAJGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCC(C2C1(CCC3C2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H]3[C@@H]2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Preliminary Investigation of Macrocarpal Antimicrobial Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the antimicrobial properties of Macrocarpals, a class of phloroglucinol dialdehyde diterpene derivatives isolated from Eucalyptus species. The document summarizes key quantitative data, details experimental methodologies, and visualizes the elucidated mechanisms of action to support further research and development in this area.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various Macrocarpals has been evaluated against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent. The available data for different Macrocarpals are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Macrocarpals against Bacteria

| Compound | Test Organism | MIC (µg/mL) |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2[1] |

| Staphylococcus aureus FDA209P | 0.4[1] | |

| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13[2] |

| Bacillus subtilis | 0.78 - 3.13[2] | |

| Micrococcus luteus | 0.78 - 3.13[2] | |

| Mycobacterium smegmatis | 0.78 - 3.13[2] |

Note: Macrocarpals did not exhibit antibacterial activity against gram-negative bacteria, yeast, or fungi in the cited study[2].

Table 2: Minimum Inhibitory Concentration (MIC) of Macrocarpal C against Fungi

| Compound | Test Organism | MIC (µg/mL) |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95[3] |

Experimental Protocols

The following sections detail the methodologies employed in the preliminary investigation of the antimicrobial properties of Macrocarpals.

2.1. Isolation and Purification of Macrocarpals

Macrocarpals are extracted from the leaves of Eucalyptus species. A general workflow for their isolation is as follows:

Caption: Isolation and Purification Workflow for Macrocarpals.

The leaves of the plant are extracted with acetone, followed by fractionation with ethyl acetate. The most active neutral fraction is then subjected to a series of chromatographic purification steps, including silica gel and Sephadex LH-20 column chromatography, and finally reversed-phase HPLC to yield pure Macrocarpals[2][4].

2.2. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial activity.

2.2.1. Agar Dilution Method (for Bacteria)

This method was utilized to determine the MIC of Macrocarpals against various bacteria[1].

-

Preparation of Macrocarpal Solutions: A series of dilutions of the Macrocarpal compound are prepared in an appropriate solvent.

-

Incorporation into Agar: Each dilution is incorporated into molten nutrient agar.

-

Pouring Plates: The agar-compound mixture is poured into sterile petri dishes and allowed to solidify.

-

Inoculation: The surface of each plate is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the Macrocarpal that completely inhibits the visible growth of the bacterium on the agar surface.

2.2.2. Broth Microdilution Method (CLSI M38-A2 Standard for Fungi)

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 method was employed to determine the MIC of Macrocarpal C against Trichophyton mentagrophytes[3].

Caption: Broth Microdilution MIC Assay Workflow (CLSI M38-A2).

2.3. Investigation of Antifungal Mode of Action

The antifungal mechanism of Macrocarpal C against T. mentagrophytes was elucidated through a series of in vitro assays[3][5].

-

Fungal Membrane Permeability Assay: This assay utilizes the fluorescent nuclear stain SYTOX® Green, which can only enter cells with compromised plasma membranes. An increase in fluorescence indicates membrane damage. Macrocarpal C treatment led to a significant increase in SYTOX® Green uptake, suggesting it disrupts fungal membrane integrity[3].

-

Reactive Oxygen Species (ROS) Production Assay: The production of intracellular ROS is measured using a cell-permeable fluorogenic probe. Increased fluorescence indicates elevated ROS levels, which can lead to cellular damage.

-

DNA Fragmentation Assay (TUNEL): The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Treatment with Macrocarpal C resulted in an increase in nick-end labeling, indicating the induction of DNA fragmentation[3].

Proposed Mechanism of Antifungal Action of Macrocarpal C

Based on the experimental evidence, a proposed signaling pathway for the antifungal action of Macrocarpal C against T. mentagrophytes is presented below.

Caption: Proposed Antifungal Mechanism of Macrocarpal C.

The data suggests that Macrocarpal C initiates its antifungal effect by compromising the fungal cell membrane. This disruption leads to an increase in intracellular reactive oxygen species, which in turn induces DNA fragmentation, ultimately resulting in apoptotic cell death[3][5].

Conclusion and Future Directions

The preliminary investigations into the antimicrobial properties of Macrocarpals reveal their potential as potent therapeutic agents, particularly against Gram-positive bacteria and certain fungi. The detailed experimental protocols provide a foundation for further research, including structure-activity relationship studies, elucidation of the specific molecular targets, and in vivo efficacy evaluations. The proposed mechanism of action for Macrocarpal C offers a starting point for understanding the broader antifungal activity of this class of compounds. Further studies are warranted to explore the full therapeutic potential of Macrocarpals in addressing the growing challenge of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

The Botanical Treasury of Eucalyptus: A Technical Guide to the Natural Sources and Biosynthesis of Macrocarpal L

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Macrocarpal L, a member of the complex phloroglucinol-diterpene adduct family known as macrocarpals, represents a compelling target for natural product research and drug development. Isolated from select species of the genus Eucalyptus, this class of compounds has demonstrated a range of biological activities, sparking interest in its therapeutic potential. This technical guide provides a comprehensive exploration of the natural sources of this compound, detailing its origins within the plant kingdom. Furthermore, it delves into the proposed biosynthetic pathway, elucidating the intricate enzymatic steps that culminate in its formation. This document summarizes key quantitative data where available, presents detailed experimental protocols for isolation and analysis based on related compounds, and utilizes visualizations to clarify complex biochemical pathways and workflows, serving as an essential resource for researchers in the field.

Natural Sources of this compound

This compound, along with a suite of structurally related macrocarpals, is primarily found in the leaves of various species belonging to the genus Eucalyptus, a diverse group of flowering trees and shrubs in the myrtle family, Myrtaceae.[1][2][3] The most prominent and well-documented sources include:

-

Eucalyptus globulus (Tasmanian Blue Gum): This species is a significant source of various macrocarpals, and the isolation of this compound, alongside macrocarpals D, I, N, and O, has been reported from its leaves.[3][4] E. globulus is also a well-known source of other bioactive compounds, including a variety of essential oils.[5]

-

Eucalyptus macrocarpa (Mottlecah): As the name of the compound class suggests, Eucalyptus macrocarpa is a rich source of macrocarpals. While the initial discovery and majority of isolated macrocarpals (A, B, C, D, E, F, and G) were from this species, the presence of this compound is plausible given the chemical diversity within the plant.[1][2][6]

The concentration and specific profile of macrocarpals can vary depending on factors such as the geographic location, age of the plant, and specific tissue sampled.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the polyketide pathway for the formation of the phloroglucinol core and the terpenoid pathway for the synthesis of the diterpene moiety. The final assembly is proposed to occur through a regio- and stereoselective Diels-Alder reaction.

Biosynthesis of the Phloroglucinol Core

The aromatic phloroglucinol unit of this compound is believed to be synthesized via the polyketide pathway . This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. While the specific enzymes in Eucalyptus have not been characterized, the general mechanism is understood to proceed as follows:

-

Initiation: The pathway is initiated with a starter molecule, likely an acyl-CoA derivative.

-

Elongation: Three molecules of malonyl-CoA are sequentially added to the growing polyketide chain by a polyketide synthase (PKS) enzyme complex.

-

Cyclization and Aromatization: The resulting linear poly-β-keto chain undergoes an intramolecular Claisen condensation to form the cyclic phloroglucinol ring, followed by aromatization.

Biosynthesis of the Diterpene Moiety

The diterpene component of this compound is synthesized through the terpenoid biosynthesis pathway . In plants, the initial precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are produced by both the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[7][8] The subsequent steps are:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further elongated with two more IPP units by prenyltransferases to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

-

Diterpene Cyclization: A specific diterpene synthase (diTPS) catalyzes the complex cyclization of the linear GGPP molecule into the characteristic polycyclic diterpene scaffold of this compound. Eucalyptus species are known to possess a large and diverse family of terpene synthase (TPS) genes, highlighting their capacity for producing a wide array of terpenoid structures.[9][10][11][12][13][14]

Proposed Diels-Alder Cycloaddition

The final and key step in the biosynthesis of this compound is the proposed enzymatic Diels-Alder reaction , a [4+2] cycloaddition that couples the phloroglucinol and diterpene moieties.[1][15][16][17][18] This reaction is hypothesized to proceed as follows:

-

Activation of the Phloroglucinol: The phloroglucinol core is likely activated to form a reactive diene or dienophile.

-

Cycloaddition: A specific "Diels-Alderase" enzyme is proposed to catalyze the regio- and stereoselective cycloaddition between the activated phloroglucinol and the diterpene, forming the final this compound structure. The existence of such enzymes in natural product biosynthesis is a growing area of research.

The following diagram illustrates the proposed biosynthetic pathway for this compound.

References

- 1. Enzymatic catalysis of the Diels–Alder reaction in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ies-ows.jrc.ec.europa.eu [ies-ows.jrc.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 8. tsijournals.com [tsijournals.com]

- 9. JGI Finds Terpene Synthase Gene Family Conserved in Eucalypts - Biosciences Area – Biosciences Area [biosciences.lbl.gov]

- 10. Monoterpene synthases responsible for the terpene profile of anther glands in Eucalyptus polybractea R.T. Baker (Myrtaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Monoterpene synthases responsible for the terpene profile of anther glands in Eucalyptus polybractea R.T. Baker (Myrtaceae) : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 15. Mechanistic insights into Diels-Alder reactions in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzymatic catalysis of the Diels–Alder reaction in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Discovery and investigation of natural Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Macrocarpal L Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal L, a phloroglucinol-sesquiterpene adduct isolated from Eucalyptus species, belongs to a class of natural products with demonstrated antibacterial, antifungal, and enzyme inhibitory activities. To date, the specific biological targets of this compound remain uncharacterized. This technical guide outlines a comprehensive in silico approach to predict these targets, leveraging established computational methodologies for natural product target discovery. By combining ligand-based and structure-based virtual screening, we can generate a high-confidence list of putative protein targets for this compound, paving the way for experimental validation and accelerating its development as a potential therapeutic agent. This document provides a detailed workflow, outlines key experimental protocols for validation, and presents a framework for data interpretation.

Introduction to this compound and the Rationale for In Silico Target Prediction

Macrocarpals are a class of complex phloroglucinol derivatives found in Eucalyptus species[1]. While several members of this family, such as Macrocarpal A and C, have been investigated for their biological activities, this compound remains largely unexplored. Macrocarpal A has shown antibacterial properties, and Macrocarpal C has been identified as an antifungal agent and an inhibitor of dipeptidyl peptidase 4 (DPP-4)[2][3][4][5][6]. The shared chemical scaffold among macrocarpals suggests that this compound may also possess significant bioactivity.

In silico target prediction offers a rapid and cost-effective strategy to identify potential protein targets of a small molecule, thereby guiding experimental research and accelerating the drug discovery process[2][7][8]. For novel or understudied natural products like this compound, these computational approaches are invaluable for generating initial hypotheses about their mechanism of action. This guide details a proposed workflow for the in silico prediction of this compound's biological targets, drawing upon methodologies successfully applied to other natural products, particularly those with a phloroglucinol core[9][10][11].

Proposed In Silico Target Prediction Workflow for this compound

The proposed workflow integrates multiple computational strategies to enhance the accuracy and reliability of target prediction. This multi-pronged approach, combining ligand-based and structure-based methods, is designed to overcome the limitations of any single technique.

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

-

2D/3D Similarity Searching: The chemical structure of this compound will be used as a query to search against databases of bioactive compounds (e.g., ChEMBL, PubChem). Molecules with high similarity scores will be identified, and their known targets will be considered as potential targets for this compound.

-

Pharmacophore Modeling: A pharmacophore model of this compound will be generated, representing the essential steric and electronic features required for biological activity. This model will then be used to screen 3D databases of protein structures to identify proteins with binding sites that can accommodate the pharmacophore.

-

Machine Learning Models: Proteochemometric (PCM) modeling, a machine learning technique, can be employed to predict the bioactivity of a ligand against multiple protein targets simultaneously[10]. A model trained on a large dataset of ligand-target interactions can be used to predict the affinity of this compound for a wide range of proteins.

Structure-Based Approaches

These methods utilize the 3D structure of potential protein targets.

-

Reverse Docking: The 3D structure of this compound will be docked against a library of 3D protein structures (e.g., the Protein Data Bank). The docking scores will be used to rank the proteins based on their predicted binding affinity for this compound.

Data Integration and Target Prioritization

The lists of potential targets generated from each method will be integrated and prioritized using a consensus scoring approach. Targets that are predicted by multiple methods will be ranked higher. Further prioritization will be achieved through:

-

Pathway Analysis: Identifying biological pathways that are enriched with the predicted targets to understand the potential functional implications of this compound's activity.

-

Literature Mining: Cross-referencing the predicted targets with the known biological activities of other macrocarpals and phloroglucinol derivatives to assess the biological plausibility of the predictions.

Potential Target Classes for this compound

Based on the known activities of related compounds, the following protein classes are hypothesized as high-priority targets for investigation:

-

Fungal Proteins: Given the antifungal activity of Macrocarpal C, proteins involved in fungal cell membrane integrity, reactive oxygen species (ROS) homeostasis, and DNA replication are strong candidates[3].

-

Bacterial Proteins: The antibacterial activity of Macrocarpal A suggests that bacterial enzymes involved in cell wall synthesis, protein synthesis, or DNA replication could be targets.

-

Di-peptidyl Peptidase 4 (DPP-4): The inhibitory activity of Macrocarpal C against DPP-4 makes this enzyme a prime candidate for this compound[5][6].

-

Kinases and Apoptosis-Regulating Proteins: In silico studies on other phloroglucinols have suggested potential interactions with kinases like PI3Kα and proteins involved in apoptosis such as Bax, Bcl-2, and caspases[9][11].

Experimental Validation Protocols

The following are generalized protocols for the experimental validation of predicted targets.

General Enzyme Inhibition Assay

-

Objective: To determine if this compound inhibits the activity of a predicted enzyme target.

-

Materials: Purified recombinant enzyme, substrate for the enzyme, this compound, appropriate buffer system, and a plate reader.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, add the enzyme, the corresponding substrate, and varying concentrations of this compound.

-

Include positive and negative controls (known inhibitor and vehicle control, respectively).

-

Incubate the plate under optimal conditions for the enzyme.

-

Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value of this compound.

-

Fungal Growth Inhibition Assay (Broth Microdilution)

-

Objective: To assess the antifungal activity of this compound.

-

Materials: Fungal strain (e.g., Trichophyton mentagrophytes), culture medium (e.g., RPMI-1640), this compound, and a 96-well microtiter plate.

-

Procedure:

-

Prepare a standardized inoculum of the fungal strain.

-

Serially dilute this compound in the culture medium in the microtiter plate.

-

Add the fungal inoculum to each well.

-

Include growth and sterility controls.

-

Incubate the plate at an appropriate temperature for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible fungal growth.

-

Quantitative Data Summary

The following table presents example quantitative data for Macrocarpal C, which serves as a template for the type of data that would be generated for this compound following experimental validation of in silico predictions.

| Compound | Target/Organism | Assay Type | Metric | Value | Reference |

| Macrocarpal C | Trichophyton mentagrophytes | Antifungal Susceptibility | MIC | 1.95 µg/mL | [3] |

| Macrocarpal C | Dipeptidyl Peptidase 4 (DPP-4) | Enzyme Inhibition | % Inhibition | 90% at 50 µM | [5] |

| Macrocarpal A | Dipeptidyl Peptidase 4 (DPP-4) | Enzyme Inhibition | % Inhibition | ~30% at 500 µM | [5] |

| Macrocarpal B | Dipeptidyl Peptidase 4 (DPP-4) | Enzyme Inhibition | % Inhibition | ~30% at 500 µM | [5] |

Signaling Pathway Visualization

Based on the known antifungal mechanism of Macrocarpal C, a putative signaling pathway for this compound's potential antifungal activity can be visualized.

Conclusion

While experimental data on the biological targets of this compound is currently lacking, the in silico workflow presented in this guide provides a robust framework for its target identification and subsequent experimental validation. By leveraging the power of computational chemistry and bioinformatics, researchers can efficiently generate high-quality hypotheses about the mechanism of action of this promising natural product. The successful application of this approach will not only elucidate the pharmacology of this compound but also accelerate its potential translation into a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current computational methods for predicting protein interactions of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Exploring the anti-inflammatory and antiapoptotic properties of phloroglucinol on pancreatic cells in diabetic models: In silico and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Macrocarpal L in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal L is a member of the macrocarpal family of compounds, which are complex phloroglucinol derivatives often isolated from plants of the Eucalyptus genus. These compounds are of interest to the scientific community for their potential biological activities. A thorough understanding of the solubility and stability of this compound is fundamental for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide outlines the expected solubility profile of this compound based on its chemical class and provides detailed experimental methodologies for its empirical determination.

Predicted Solubility Profile of this compound

This compound belongs to the phloroglucinol class of compounds. The parent compound, phloroglucinol, is a trihydroxybenzene. The solubility of phloroglucinol derivatives is largely dictated by the nature of their substituents. Generally, phloroglucinols exhibit the following solubility characteristics:

-

Polar Organic Solvents: Compounds of this class are typically soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] For instance, phloroglucinol itself has approximate solubilities of 25 mg/mL in ethanol, 15 mg/mL in DMSO, and 30 mg/mL in DMF.[1]

-

Water and Aqueous Buffers: Phloroglucinols are often sparingly soluble in water.[1][2] The presence of multiple hydroxyl groups allows for hydrogen bonding with water, but the overall hydrophobicity of the larger molecular structure of a complex derivative like this compound may limit aqueous solubility. The pH of the aqueous medium can significantly influence solubility, as the phenolic hydroxyl groups can deprotonate at higher pH, forming more soluble phenoxide salts.[3] For example, the related compound Macrocarpal C shows increased solubility at pH 8.[3]

-

Non-Polar Organic Solvents: Solubility in non-polar solvents like hexane is expected to be low.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent, effective for many natural products. |

| Ethanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Methanol | Soluble | Similar to ethanol, a polar protic solvent. |

| Acetone | Soluble | Polar aprotic solvent. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

| Water | Sparingly Soluble | Solubility is likely limited but may increase with pH. |

| Hexane | Insoluble | Non-polar solvent, unlikely to dissolve a polar phloroglucinol. |

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the quantitative solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, methanol, water)

-

Glass vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility.

-

Diagram 1: Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Protocol 2: Assessment of Compound Stability

This protocol outlines a general approach for evaluating the stability of this compound in solution under various storage conditions.[5][6]

Objective: To assess the degradation of this compound in different solvents over time under defined conditions (e.g., temperature, light exposure).

Materials:

-

Stock solution of this compound in the solvent of interest

-

Vials (clear and amber)

-

Temperature-controlled storage chambers (e.g., refrigerators, incubators)

-

Light source (for photostability testing)

-

HPLC system

-

pH meter

Procedure:

-

Sample Preparation: Prepare solutions of this compound of a known concentration in the selected solvents.

-

Storage Conditions: Aliquot the solutions into different vials. Subject the vials to a matrix of storage conditions:

-

Temperature: e.g., 4°C, 25°C, 40°C

-

Light: e.g., protected from light (amber vials), exposed to light

-

Atmosphere: e.g., normal atmosphere, inert gas headspace

-

-

Time Points: Define a series of time points for analysis (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks).

-

Analysis: At each time point, withdraw a sample from each condition and analyze it by HPLC.

-

Data Evaluation:

-

Quantify the remaining concentration of this compound at each time point.

-

Calculate the percentage of degradation relative to the initial concentration (time 0).

-

The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

-

Table 2: Example Stability Study Design

| Condition ID | Solvent | Temperature | Light Condition |

| A1 | DMSO | 4°C | Dark |

| A2 | DMSO | 25°C | Dark |

| A3 | DMSO | 25°C | Light |

| B1 | Ethanol | 4°C | Dark |

| B2 | Ethanol | 25°C | Dark |

| B3 | Ethanol | 25°C | Light |

Diagram 2: Logical Flow for Stability Assessment

Caption: Logical relationships in a typical compound stability study.

Conclusion

While specific data for this compound is currently lacking in the scientific literature, its classification as a phloroglucinol derivative allows for informed predictions about its solubility and stability. For rigorous scientific work, it is imperative to empirically determine these properties. The protocols detailed in this guide provide a robust framework for researchers to generate reliable solubility and stability data for this compound, thereby facilitating its further investigation and development.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]

- 6. botanyjournals.com [botanyjournals.com]

Unveiling the Cytotoxic Potential of Macrocarpal L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxicity assessment of Macrocarpal L, a sesquiterpenoid isolated from Eucalyptus globulus. The document details the cytotoxic effects on specific human cancer cell lines, outlines the experimental protocols for assessment, and visually represents the underlying scientific frameworks through detailed diagrams.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined for the A549 human lung carcinoma and HL-60 human promyelocytic leukemia cell lines.

| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) |

| A549 | Human Lung Carcinoma | SRB Assay | 72 hours | < 10 |

| HL-60 | Human Promyelocytic Leukemia | MTT Assay | 72 hours | < 10 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cytotoxicity assessment of this compound.

Cell Culture

-

A549 (Human Lung Carcinoma): Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HL-60 (Human Promyelocytic Leukemia): Cells are cultured in RPMI-1640 medium containing 1 mmol/L L-glutamine, supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (w/v) Penicillin/Streptomycin.[1]

-

Culture Conditions: All cell lines are maintained in a humidified atmosphere of 5% CO2 at 37°C.

Sulforhodamine B (SRB) Assay for A549 Cells

The SRB assay is a colorimetric test used to assess cell viability by measuring cellular protein content.[2]

-

Cell Seeding: A549 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells are treated with varying concentrations of this compound and incubated for 72 hours.

-

Fixation: The cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: The plates are washed five times with distilled water to remove TCA and air-dried.[3]

-

Staining: 100 µL of 0.04% (w/v) SRB solution is added to each well and incubated at room temperature for 30 minutes.[4]

-

Destaining: Unbound dye is removed by washing four times with 1% (v/v) acetic acid. The plates are then air-dried.[4]

-

Solubilization: 200 µL of 10 mM Tris-base solution is added to each well to solubilize the bound dye.

-

Absorbance Measurement: The optical density is measured at 510 nm using a microplate reader.

MTT Assay for HL-60 Cells

The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: HL-60 cells are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[1]

-

Incubation: The plates are incubated for 4 hours at 37°C to allow the reduction of MTT by metabolically active cells into formazan crystals.[1]

-

Centrifugation: The plates are centrifuged at a low speed (e.g., 800 rpm for 5 minutes) to pellet the cells and formazan crystals.[1]

-

Solubilization: The supernatant is carefully removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway for the cytotoxic action of this compound.

References

- 1. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.3. Sulforhodamine B (SRB) assay [bio-protocol.org]

- 3. biomedscidirect.com [biomedscidirect.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for Macrocarpal L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of phloroglucinol dialdehyde diterpene derivatives isolated from various Eucalyptus species. Several members of this class, including Macrocarpals A, B, C, and others, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Macrocarpal L, a representative member of this compound class, using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial potency of a compound.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Accurate determination of the MIC is a critical step in the evaluation of new antimicrobial agents, providing essential data for further preclinical and clinical development. The protocol described herein is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the efficient testing of multiple concentrations and bacterial strains. Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no turbidity is observed.

Data Presentation

The following table summarizes the reported MIC values for various macrocarpals against a selection of Gram-positive bacteria. This data serves as a reference for the expected potency of this class of compounds.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [4] |

| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | [4] |

| Macrocarpals B-G | Bacillus subtilis | 0.78 - 3.13 | [1] |

| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13 | [1] |

| Macrocarpals B-G | Micrococcus luteus | 0.78 - 3.13 | [1] |

| Macrocarpals B-G | Mycobacterium smegmatis | 0.78 - 3.13 | [1] |

Experimental Protocol

Materials and Reagents

-

This compound (or other macrocarpal derivatives)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 0.85% saline

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Vancomycin)

-

Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

-

Incubator (35 ± 2°C)

Procedure

1. Preparation of this compound Stock Solution

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of the solvent in the assay should not exceed 1% and should be demonstrated to not affect bacterial growth.

2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[5] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of the Microtiter Plate

-

In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB.

-

Typically, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

-

Add 200 µL of the working stock solution of this compound to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.

-

Well 11 should serve as a growth control (containing only CAMHB and the bacterial inoculum).

-

Well 12 should serve as a sterility control (containing only CAMHB).

4. Inoculation and Incubation

-

Add the appropriate volume of the diluted bacterial suspension to wells 1 through 11 to achieve a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate the sterility control well (well 12).

-

Include a row for a positive control antibiotic (e.g., Vancomycin) prepared in the same manner as this compound.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting the Results

-

Following incubation, visually inspect the microtiter plate for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

Visualization of the Experimental Workflow

Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) Assay.

References

- 1. dickwhitereferrals.com [dickwhitereferrals.com]

- 2. droracle.ai [droracle.ai]

- 3. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 4. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]

- 5. altuner.me [altuner.me]

- 6. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]

Application Note & Protocol: Quantification of Macrocarpal L using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpals are a class of phloroglucinol-diterpene compounds isolated from Eucalyptus species, which have demonstrated a range of biological activities, including antibacterial and enzyme inhibitory effects.[1][2][3][4] Accurate and precise quantification of these compounds is crucial for research and development, quality control of herbal extracts, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of Macrocarpal L using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be robust, sensitive, and specific for the intended analyte.

Experimental Protocols

2.1. Materials and Reagents

-

This compound reference standard (>95% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Purified water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Syringe filters (0.22 µm, PTFE or nylon)[5]

2.2. Instrumentation

A standard HPLC system equipped with the following components is required:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

2.3. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-2 min: 70% A, 30% B

-

2-15 min: Linear gradient to 30% A, 70% B

-

15-18 min: Linear gradient to 5% A, 95% B

-

18-20 min: Hold at 5% A, 95% B

-

20.1-25 min: Return to 70% A, 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

2.4. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.5. Sample Preparation

The sample preparation method will vary depending on the matrix. Below is a general procedure for a plant extract.

-

Extraction: Accurately weigh 1 g of the powdered plant material and extract with 20 mL of methanol using sonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]

-

Dilution: If necessary, dilute the filtered sample with the initial mobile phase to bring the concentration of this compound within the calibration range.

Data Presentation: Method Validation Summary

The described HPLC method should be validated according to ICH guidelines.[7][8] The following table summarizes the expected performance characteristics of the method.

| Validation Parameter | Specification |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Retention Time (RT) | Approximately 12.5 ± 0.2 min |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Specificity | No interfering peaks at the retention time of this compound |

Visualizations

4.1. Experimental Workflow

Caption: Workflow for the quantification of this compound using HPLC.

4.2. Signaling Pathway (Hypothetical)

As specific signaling pathways for this compound are not well-defined in the provided search results, a hypothetical pathway illustrating its potential antibacterial mechanism of action is presented below. Macrocarpals have been noted for their antibacterial properties.[1][2][3][9] A common mechanism for natural antibacterial compounds involves disruption of the bacterial cell membrane and inhibition of key cellular processes.

Caption: Hypothetical antibacterial mechanism of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. nacalai.com [nacalai.com]

- 7. researchgate.net [researchgate.net]

- 8. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Application Note and Protocols: In Vitro Anti-inflammatory Assay of Macrocarpal L using Nitric Oxide Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in the inflammatory process, and their activation by endotoxins like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO).[1][2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation.[3][4] Therefore, inhibiting NO production in activated macrophages is a key strategy in the discovery of novel anti-inflammatory agents.

Macrocarpal L, a phloroglucinol-diterpene compound, is a member of the macrocarpal family of natural products isolated from Eucalyptus species.[5] Compounds from this family have demonstrated various pharmacological properties, including anti-inflammatory and antibacterial activities.[5][6] This application note provides a detailed protocol for evaluating the in vitro anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated murine macrophage RAW 264.7 cells. The protocol is based on the widely used Griess assay, a simple and sensitive colorimetric method for nitrite detection, which is a stable and quantifiable breakdown product of NO.[7][8]

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables provide a clear and structured format for easy comparison of results.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Control (Untreated) | - | 1.5 ± 0.3 | - |

| LPS (1 µg/mL) | - | 45.2 ± 2.1 | 0% |

| LPS + this compound | 1 | 38.9 ± 1.8 | 13.9% |

| LPS + this compound | 5 | 29.1 ± 1.5 | 35.6% |

| LPS + this compound | 10 | 18.7 ± 1.2 | 58.6% |

| LPS + this compound | 25 | 9.3 ± 0.9 | 79.4% |

| LPS + this compound | 50 | 4.8 ± 0.5 | 89.4% |

| L-NAME (Positive Control) | 100 | 5.2 ± 0.6 | 88.5% |

SD: Standard Deviation. L-NAME (N(G)-Nitro-L-arginine methyl ester) is a known iNOS inhibitor.

Table 2: Cytotoxicity of this compound on RAW 264.7 Cells

| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| Control (Untreated) | - | 100 ± 3.5 |

| This compound | 1 | 99.1 ± 2.8 |

| This compound | 5 | 98.5 ± 3.1 |

| This compound | 10 | 97.2 ± 2.5 |

| This compound | 25 | 95.8 ± 3.3 |

| This compound | 50 | 94.3 ± 2.9 |

Cell viability is typically assessed using the MTT assay.[9]

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is used for this assay.

-

Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

-

Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.[3]

-

Subculture: Subculture the cells every 2-3 days to maintain logarithmic growth.

Nitric Oxide Inhibition Assay

This protocol details the steps to assess the effect of this compound on NO production.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[1][10]

-

Compound Treatment:

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the stock solutions with culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with DMSO) and a positive control (a known iNOS inhibitor like L-NAME).

-

-

LPS Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the untreated control group.[1][11]

-

Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.[1][11]

Measurement of Nitrite Concentration (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[1][7]

-

Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Griess Reagent Preparation: The Griess reagent consists of two solutions that are typically mixed fresh:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Mix equal volumes of Solution A and Solution B immediately before use.[1]

-

-

Reaction: Add 50 µL of the freshly prepared Griess reagent to each 50 µL of supernatant in the new plate.[1]

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[11]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11][12]

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of LPS + Sample) / (Absorbance of LPS only)] x 100

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed reduction in NO production is due to the anti-inflammatory activity of this compound or its cytotoxic effects.[1]

-

Cell Treatment: Seed and treat the cells with this compound at the same concentrations used in the NO inhibition assay, but without LPS stimulation.

-

MTT Addition: After the 24-hour incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathway involved in LPS-induced nitric oxide production.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Developing a standardized protocol for Macrocarpal L extraction and purification

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpal L is a bioactive phloroglucinol dialdehyde diterpene derivative found in various species of Eucalyptus, including Eucalyptus macrocarpa and Eucalyptus globulus.[1] This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.[2][3] The development of a standardized and reproducible protocol for the extraction and purification of this compound is crucial for advancing research into its pharmacological effects and potential as a drug candidate. This document provides a detailed methodology for the isolation of high-purity this compound from Eucalyptus leaves, along with methods for its quantification and characterization.

Extraction of Crude this compound from Eucalyptus Leaves

This protocol outlines the initial extraction of a crude extract enriched with this compound from dried Eucalyptus leaf material.

1.1. Materials and Reagents

-

Dried and powdered Eucalyptus leaves

-

95% Ethanol (EtOH)

-

n-Hexane

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks, etc.)

1.2. Experimental Protocol

-

Maceration: Weigh 500 g of dried, powdered Eucalyptus leaves and place them in a large flask. Add 2.5 L of 95% ethanol to the flask.

-

Extraction: Agitate the mixture at room temperature for 48 hours to ensure thorough extraction of the phytochemicals.

-

Filtration: Filter the mixture through filter paper to separate the ethanolic extract from the plant residue.

-

Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Solvent Partitioning: Resuspend the crude extract in a 1:1 mixture of 95% ethanol and water. Perform liquid-liquid partitioning with an equal volume of n-hexane to remove nonpolar compounds like chlorophyll and lipids. Repeat the partitioning three times.

-

Collection of Ethanolic Fraction: Collect the ethanol/water fraction, which contains the more polar this compound.

-

Final Concentration: Evaporate the ethanol/water fraction to dryness using a rotary evaporator to yield the crude this compound-enriched extract.

Purification of this compound

This section details the multi-step chromatographic purification of this compound from the crude extract.

2.1. Materials and Reagents

-

Crude this compound-enriched extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (ACN)

-

Deionized water

-

Formic acid

2.2. Experimental Protocol

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Prepare a silica gel column packed in chloroform.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing this compound from the silica gel chromatography and concentrate them.

-

Dissolve the concentrated sample in methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol and collect fractions. This step helps in removing smaller molecules and pigments.

-

-

Reversed-Phase HPLC Purification:

-

Further purify the fractions containing this compound using a preparative reversed-phase HPLC system.

-

Column: C18, 10 µm, 250 x 20 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with a 60:40 (A:B) ratio, and linearly increase to 100% B over 40 minutes.

-

Flow Rate: 10 mL/min

-

Detection: UV at 280 nm

-

Collect the peak corresponding to this compound based on its retention time.

-

Quantification and Characterization

3.1. Quantitative Analysis

The concentration and purity of the isolated this compound can be determined using analytical HPLC.

-

Column: C18, 5 µm, 250 x 4.6 mm

-

Mobile Phase: Isocratic elution with a suitable mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1 mL/min

-

Detection: UV at 280 nm

-

A calibration curve should be constructed using a certified reference standard of this compound.

3.2. Structural Confirmation

The identity of the purified compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To confirm the molecular weight (C₂₈H₄₀O₆, MW: 472.6 g/mol ).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Data Presentation

The quantitative data from the extraction and purification process should be summarized for clarity and comparison.

Table 1: Extraction and Purification Yield of this compound from Eucalyptus Leaves

| Step | Starting Material (g) | Yield (g) | Purity (%) |

| Crude Ethanolic Extract | 500 | 55.0 | ~5% |

| n-Hexane Partitioned Extract | 55.0 | 30.2 | ~15% |

| Silica Gel Chromatography Pool | 30.2 | 8.5 | ~60% |

| Sephadex LH-20 Pool | 8.5 | 5.1 | ~85% |

| Final Purified this compound (Post-HPLC) | 5.1 | 0.45 | >98% |

Table 2: HPLC-UV Analytical Parameters for this compound Quantification

| Parameter | Value |

| Retention Time (min) | 12.5 |

| Linearity Range (µg/mL) | 1 - 200 |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) (µg/mL) | 0.5 |

| Limit of Quantification (LOQ) (µg/mL) | 1.5 |

Experimental Workflows and Signaling Pathways

Diagrams

References

- 1. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive acylphloroglucinol derivatives from Eucalyptus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

Application of Macrocarpal L in antimicrobial susceptibility testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial Spectrum and Mechanism of Action

Macrocarpals have shown efficacy against a variety of microorganisms. For instance, Macrocarpal A is effective against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus[1][2]. On the other hand, Macrocarpal C has been identified as a potent antifungal agent, particularly against dermatophytes such as Trichophyton mentagrophytes[3][4].

The antimicrobial action of these compounds can be multifaceted. In the case of Macrocarpal C's antifungal activity, the proposed mechanism involves a cascade of events that ultimately lead to fungal cell death. This includes the disruption of fungal membrane permeability, the induction of intracellular reactive oxygen species (ROS) production, and subsequent DNA fragmentation[3][4].

Quantitative Antimicrobial Activity

The potency of macrocarpals can be quantified using standard antimicrobial susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) is a key parameter that indicates the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [1] |

| Staphylococcus aureus FDA209P | 0.4 | [1] | |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [3][4] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

Macrocarpal compound (e.g., Macrocarpal A or C)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism suspension (adjusted to 0.5 McFarland standard)

-

96-well microtiter plates

-

Sterile pipette tips and pipettes

-

Incubator

Procedure:

-

Preparation of Macrocarpal Stock Solution: Dissolve the Macrocarpal compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the Macrocarpal stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the adjusted microorganism suspension to each well, resulting in a final volume of 200 µL. This will further dilute the Macrocarpal concentration by half.

-

Controls:

-

Positive Control: A well containing the broth medium and the microorganism suspension without any Macrocarpal.

-

Negative Control: A well containing only the broth medium.

-

-

Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Reading the Results: The MIC is determined as the lowest concentration of the Macrocarpal that completely inhibits the visible growth of the microorganism.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is designed to assess the synergistic, additive, indifferent, or antagonistic effects of a Macrocarpal in combination with another antimicrobial agent.

Materials:

-

Macrocarpal compound

-

Second antimicrobial agent (e.g., a conventional antibiotic or antifungal)

-

Materials as listed in Protocol 1

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both the Macrocarpal and the second antimicrobial agent.

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations.

-

Along the x-axis, perform serial dilutions of the Macrocarpal.

-

Along the y-axis, perform serial dilutions of the second antimicrobial agent.

-

-

Inoculation: Inoculate each well with the microorganism suspension as described in the MIC protocol.

-

Incubation: Incubate the plate under appropriate conditions.

-

Data Analysis: After incubation, determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1

-

Indifference: 1 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Visualizing Mechanisms and Workflows

To better understand the processes involved in the application of Macrocarpals, the following diagrams illustrate the proposed mechanism of action for Macrocarpal C and a general workflow for antimicrobial susceptibility testing.

Caption: Proposed mechanism of action of Macrocarpal C against fungal cells.

Caption: General workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols: Unraveling the Antifungal Action of Macrocarpal L on Fungal Membrane Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals, a class of phloroglucinol derivatives isolated from Eucalyptus species, have demonstrated significant antimicrobial properties. This document provides detailed application notes and protocols for studying the mechanism of action of Macrocarpal L, with a specific focus on its effects on fungal membrane permeability. Due to the limited availability of specific research on this compound, the experimental data and protocols provided herein are based on studies of the closely related and structurally similar compound, Macrocarpal C, which is used as a proxy. These protocols are intended to guide researchers in investigating the antifungal properties of this compound and other related compounds.

The primary mechanism of antifungal action for Macrocarpal C has been identified as the disruption of fungal membrane integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. The following sections provide quantitative data from studies on Macrocarpal C, detailed experimental protocols to assess membrane permeability, and visual representations of the proposed mechanism and related cellular pathways.

Data Presentation

The antifungal activity of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes has been quantified by assessing the increase in membrane permeability using the SYTOX® Green uptake assay. The results are summarized in the table below, comparing the efficacy of Macrocarpal C with standard antifungal agents.

| Compound | Concentration (µg/mL) | Multiple of MIC | % Increase in SYTOX® Green Uptake | P-value (vs. Control) |

| Macrocarpal C | 1.95 | 1 × MIC | 69.2% | P = 0.0043 |

| 0.975 | 0.5 × MIC | 42.0% | P = 0.0158 | |

| 0.4875 | 0.25 × MIC | 13.6% | P = 0.0146 | |

| Terbinafine | 0.625 | 1 × MIC | Dose-dependent increase | Not specified |

| Nystatin | 1.25 | 1 × MIC | No discernible impact | Not specified |

Data sourced from a study on Macrocarpal C's effect on Trichophyton mentagrophytes. The MIC (Minimum Inhibitory Concentration) values were determined to be 1.95 µg/mL for Macrocarpal C, 0.625 µg/mL for terbinafine, and 1.25 µg/mL for nystatin against this fungal strain[1].

Experimental Protocols

Fungal Culture Preparation

Objective: To prepare a standardized fungal inoculum for susceptibility testing.

Materials:

-

Fungal strain of interest (e.g., Trichophyton mentagrophytes ATCC 9129)

-

Modified Sabouraud Dextrose Agar (MSDA) slants (mycological peptone 10 g/L, glucose 40 g/L, agar 15 g/L, pH 5.4-5.8)

-

Sterile saline (0.9% NaCl)

-

Sterile cotton-tipped swabs

-

Sterile gauze

-

RPMI-1640 medium (buffered with MOPS)

-

Spectrophotometer or hemocytometer

Protocol:

-

Culture the fungal strain on MSDA slants at 25°C for 1 week to allow for sufficient growth and sporulation[1].

-

Aseptically add 3 mL of sterile saline to the slant.

-

Gently probe the colonies with a sterile cotton-tipped swab to create a suspension of conidia[1].

-

Filter the suspension twice through sterile gauze to remove hyphal filaments[1].

-

Adjust the final concentration of the conidial inoculum to 1–3 × 10³ CFU/mL by diluting the suspension with RPMI-1640 medium. The concentration can be verified using a spectrophotometer or by direct counting with a hemocytometer[1].

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits visible fungal growth.

Materials:

-

This compound stock solution

-

Standard antifungal agents (e.g., terbinafine, nystatin) for controls

-

Prepared fungal inoculum

-

RPMI-1640 medium

-

96-well U-shaped microtiter plates

-

Incubator

Protocol:

-

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth dilution method[1].

-

Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate. A typical concentration range to test would be from 0.06 to 500 µg/mL[1].

-

Add the standardized fungal inoculum to each well.

-

Include positive controls (fungal inoculum with standard antifungals) and negative controls (fungal inoculum with no compound).

-

Incubate the plates at 35°C for 4-7 days, or until sufficient growth is observed in the negative control wells.

-

The MIC is visually determined as the lowest concentration of the compound that causes complete inhibition of fungal growth.

Fungal Membrane Permeability Assay using SYTOX® Green

Objective: To quantify the extent of membrane damage caused by this compound by measuring the uptake of a fluorescent dye that only enters cells with compromised membranes.

Materials:

-

Fungal cells (prepared as in Protocol 1)

-

This compound at various concentrations (e.g., 0.25 × MIC, 0.5 × MIC, 1 × MIC)

-

Control compounds (e.g., terbinafine, nystatin)

-

Phosphate Buffered Saline (PBS)

-

SYTOX® Green nuclear stain (stock solution, e.g., 5 mM in DMSO)

-

96-well black, clear-bottom microtiter plates

-

Fluorescence microplate reader (Excitation/Emission ~504/523 nm)

-

Fluorescence microscope

Protocol:

-

Incubate the fungal cells with the desired concentrations of this compound, terbinafine (positive control), and a vehicle control (e.g., PBS or DMSO) at 37°C for 24 hours[1]. Nystatin can be used as a negative control for permeability in some fungal species[1].

-

After incubation, add SYTOX® Green to each well to a final concentration of 0.5 µM[1].

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the fluorescence intensity using a microplate reader.

-

(Optional) Visualize the stained cells using a fluorescence microscope to confirm nuclear staining of cells with compromised membranes.

-

Calculate the percentage increase in fluorescence relative to the untreated control to quantify the increase in membrane permeability.

Visualizations

Experimental Workflow for Fungal Membrane Permeability Study

Caption: A flowchart illustrating the key steps in the experimental procedure to evaluate the effect of this compound on fungal membrane permeability.

Proposed Mechanism of Action of this compound on Fungal Cells

Caption: A diagram illustrating the proposed cascade of events following the interaction of this compound with a fungal cell, leading to cell death.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

Caption: A simplified diagram of the conserved Fungal Cell Wall Integrity (CWI) signaling pathway, which is activated in response to cell membrane stress.

References

Protocol for assessing Macrocarpal L-induced apoptosis in microbial cells

Application Notes & Protocols